Methyl 4,4-diethoxybut-2-ynoate
Description
Methyl 4,4-diethoxybut-2-ynoate is a specialized ester compound characterized by a conjugated alkyne (but-2-ynoate) backbone substituted with diethoxy groups at the 4-position and a methyl ester moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. Its ethoxy groups enhance solubility in polar aprotic solvents, while the alkyne functionality enables participation in click chemistry and metal-catalyzed transformations .
Properties
CAS No. |
93832-26-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 4,4-diethoxybut-2-ynoate |
InChI |
InChI=1S/C9H14O4/c1-4-12-9(13-5-2)7-6-8(10)11-3/h9H,4-5H2,1-3H3 |
InChI Key |
HFYQTTLERDAXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(=O)OC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 4,4-diethoxybut-2-ynoate, we analyze its structural and functional analogs, focusing on ester derivatives and alkyne-containing compounds. Key comparisons include:
Ethyl 4,4-Diethoxybut-2-ynoate
- Structure : Differs only in the ester group (ethyl vs. methyl).
- Properties: Ethyl esters generally exhibit lower polarity and higher hydrophobicity compared to methyl esters. This impacts solubility and volatility. Ethyl 4,4-diethoxybut-2-ynoate is commercially available (3 suppliers listed), whereas the methyl variant may require custom synthesis .
- Applications : Both esters serve as intermediates in pharmaceutical and agrochemical synthesis, but the methyl variant’s smaller ester group may enhance reactivity in nucleophilic substitutions.
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a bicyclic framework, contrasting with the linear alkyne backbone of this compound.
- Properties : Higher molecular weight (C21H30O2 vs. C9H14O4 for the target compound) and lower volatility due to its rigid structure. Used in resin chemistry and antimicrobial studies .


- Reactivity : Lacks alkyne functionality, limiting participation in metal-catalyzed cross-couplings.
E-Communic Acid Methyl Ester
- Structure : A labdane diterpene methyl ester with conjugated double bonds, differing from the ethoxy-substituted alkyne in the target compound.
- Properties : Exhibits higher thermal stability and is prevalent in plant resins (e.g., Austrocedrus chilensis) .
- Applications: Primarily studied for ecological roles (e.g., insect resistance), whereas this compound is tailored for synthetic chemistry.
Methyl Salicylate
- Properties : Lower molecular weight (C8H8O3) and higher volatility, widely used in fragrances and topical analgesics. The absence of ethoxy groups reduces steric hindrance, favoring rapid hydrolysis .

Physicochemical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



